

Application Notes and Protocols: PET Imaging for Fosaprepitant Brain Penetration

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Compound of Interest

Compound Name: Fosaprepitant

Cat. No.: B1673561

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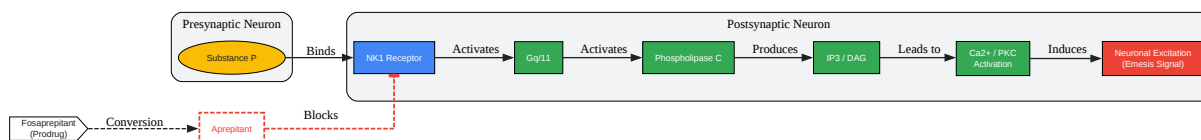
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to assess the brain penetration and neurokinin-1 (NK1) receptor occupancy of **fosaprepitant** and its active metabolite, aprepitant.

Introduction

Fosaprepitant, a prodrug of aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1] It is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and engage with NK1 receptors in the central nervous system.[3][4] PET imaging offers a non-invasive, quantitative method to directly measure the extent and duration of NK1 receptor occupancy in the living human brain, providing crucial data for dose selection and establishing a clear relationship between plasma concentration and target engagement.

Key Concepts and Signaling Pathway

Fosaprepitant is rapidly converted to aprepitant in the body. Aprepitant then acts as a competitive antagonist at the NK1 receptor, blocking the binding of its endogenous ligand, Substance P. This interaction is central to its antiemetic effect.



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Figure 1: NK1 Receptor Signaling and Aprepitant Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from key PET studies investigating **fosaprepitant** and **aprepitant** brain penetration and NK1 receptor occupancy.

Table 1: Brain NK1 Receptor Occupancy Following Single Doses of **Fosaprepitant** and Aprepitant

| Time After Dose | Fosaprepitant 150 mg (i.v.) NK1R Occupancy (%) | Aprepitant 165 mg (oral) NK1R Occupancy (%) |
|---------------------------------------|---|--|
| Tmax (~30 min for i.v., ~4h for oral) | 100 | ≥99 |
| 24 hours | 100 | ≥99 |
| 48 hours | ≥97 | ≥97 |
| 120 hours | 41 - 75 | 37 - 76 |

Table 2: Relationship Between Oral Aprepitant Dose, Plasma Concentration, and NK1 Receptor Occupancy

| Oral Aprepitant Dose | Plasma Concentration for 50% Occupancy | Plasma Concentration for $\geq 90\%$ Occupancy |
|----------------------|--|--|
| 10 - 300 mg/day | ~10 ng/mL | ~100 ng/mL |

Experimental Protocols

This section details the methodologies for conducting PET imaging studies to assess **fosaprepitant** and aprepitant brain penetration.

Protocol 1: Human PET Imaging with [18F]MK-0999

This protocol is based on studies evaluating NK1 receptor occupancy in healthy human subjects.

1. Radioligand:

- Radiotracer: [18F]MK-0999 (also known as [18F]SPA-RQ). This is a selective antagonist for the NK1 receptor.
- Synthesis: Synthesized according to previously published methods.
- Injected Dose: Approximately 93-102 MBq administered as an intravenous bolus.
- Specific Radioactivity: 22–142 GBq/ μmol .

2. Subject Population:

- Healthy adult male and female subjects.
- Inclusion/exclusion criteria should be clearly defined, including no history of significant psychiatric or neurological disorders, and no recent participation in studies involving ionizing radiation.

3. Experimental Design:

- A single-blind, randomized, placebo-controlled design is often employed.

- Each subject typically undergoes multiple PET scans: a baseline scan (pre-dose) and one or more scans at various time points post-administration of **fosaprepitant** or aprepitant.

4. Drug Administration:

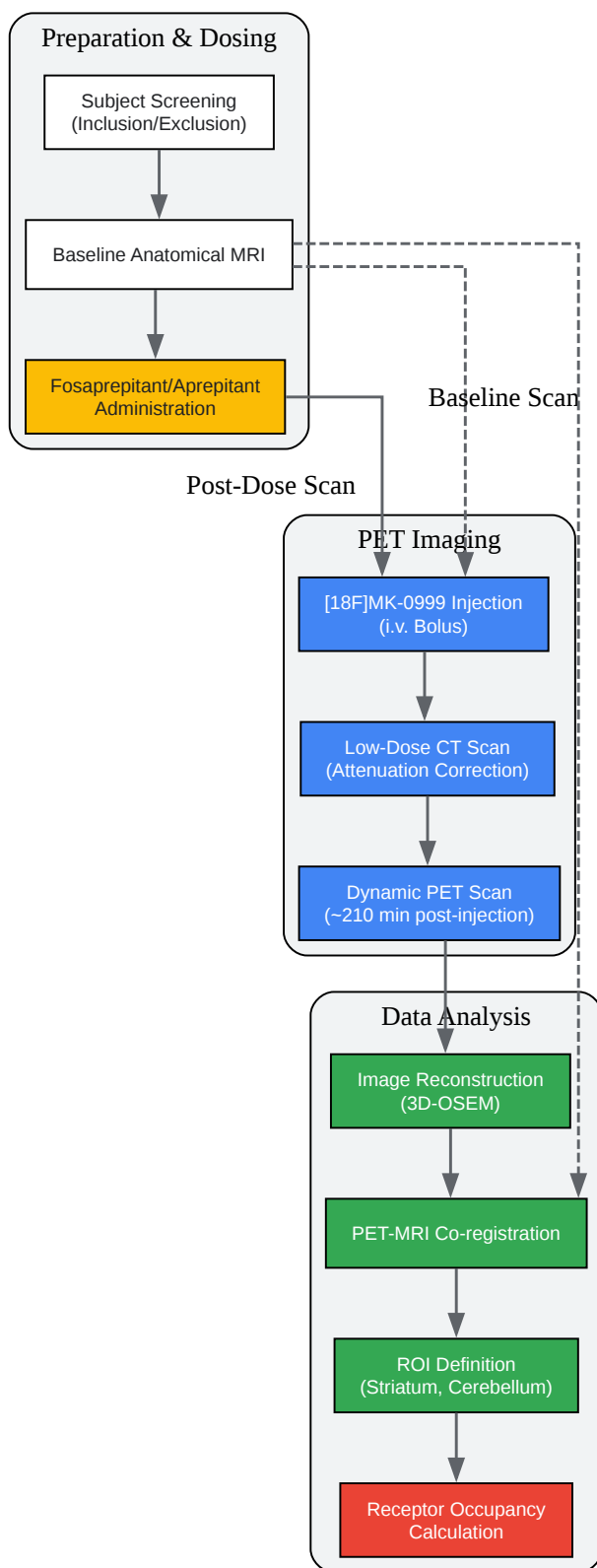
- **Fosaprepitant:** 150 mg administered as an intravenous infusion over 20-30 minutes.
- Aprepitant: 165 mg administered orally.

5. PET Image Acquisition:

- Scanner: High-resolution PET or PET/CT scanner (e.g., Siemens HiRez Biograph 16).
- Patient Preparation: Head is immobilized using a thermoplastic mask to minimize movement.
- Attenuation Correction: A low-dose CT scan is performed prior to the PET scan for attenuation correction.
- Acquisition Timing: PET acquisition typically begins around 210 minutes after the injection of [18F]MK-0999 and lasts for 60 minutes (e.g., 6 x 10-minute frames).

6. Image Reconstruction and Analysis:

- Reconstruction: Images are reconstructed using an iterative algorithm such as three-dimensional ordered-subset expectation-maximization (3D-OSEM).
- Image Analysis:
 - An MRI of each subject's brain is acquired for anatomical co-registration.
 - Regions of interest (ROIs) are defined, particularly in areas with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
 - The ratio of radiotracer uptake in the striatum to the cerebellum is used to calculate the binding potential (BP), which is proportional to receptor density.
 - NK1 receptor occupancy is calculated based on the reduction in the specific tracer uptake from the baseline scan compared to the post-drug scan.



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Figure 2: Experimental Workflow for Human PET Imaging.

Protocol 2: Preclinical Animal PET Imaging

This protocol is adapted from studies using animal models to assess brain penetration.

1. Radioligand:

- Radiotracer: [18F]FE-SPA-RQ for PET imaging or [14C]aprepitant for autoradiography and pharmacokinetic studies.
- Administration: Intravenous injection.

2. Animal Models:

- Ferrets are a suitable model as they exhibit human-like NK1 receptor pharmacology.
- Gerbils and marmosets have also been used in PET studies.

3. Experimental Design:

- Animals are treated with varying doses of aprepitant (e.g., 0.03 to 30 mg/kg orally in gerbils) or vehicle.
- PET scans are conducted at specific time points after drug administration.

4. PET Image Acquisition:

- Scanner: Small animal PET scanner.
- Acquisition: Dynamic PET scans are performed, for instance, for up to 360 minutes in gerbils, although shorter durations (120 minutes) may be sufficient.

5. Data Analysis:

- Similar to human studies, ROIs are drawn on brain regions like the striatum and cerebellum.
- Binding potential (BPND) is calculated using reference tissue models.
- Receptor occupancy is determined by the reduction in BPND in treated animals compared to baseline.

- Plasma samples are often collected to correlate drug concentration with receptor occupancy.

Conclusion

PET imaging with radioligands such as [18F]MK-0999 is a powerful and reliable method for quantifying the brain penetration and NK1 receptor occupancy of **fosaprepitant** and aprepitant. These techniques provide invaluable in vivo data that can guide the clinical development of NK1 receptor antagonists by establishing a direct link between dosage, plasma levels, and central target engagement. The protocols and data presented here serve as a comprehensive resource for researchers planning to utilize PET in the study of **fosaprepitant** and other CNS-active drugs.

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